Phosphoramidon disodium salt

Overview

Description

Mechanism of Action

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin , also known as neutral endopeptidase (NEP), and Endothelin Converting Enzyme (ECE) . Neprilysin is a zinc-dependent metalloprotease that degrades a number of bioactive peptides, and ECE is involved in the conversion of big endothelin-1 to endothelin-1 .

Mode of Action

This compound acts as a potent inhibitor of these metalloproteinases . It inhibits the conversion of big endothelin-1 to endothelin-1, thereby reducing the release of immunoreactive-endothelin (IR-ET) and increasing IR-CTF levels .

Biochemical Pathways

The inhibition of Neprilysin and ECE by this compound affects the biochemical pathway involving endothelin-1, a potent vasoconstrictor. By inhibiting the conversion of big endothelin-1 to endothelin-1, it impacts the regulation of blood pressure and cardiovascular homeostasis .

Result of Action

The inhibition of Neprilysin and ECE by this compound leads to an increase in the levels of big endothelin-1 and a decrease in the levels of endothelin-1 . This can have significant effects on blood pressure regulation and cardiovascular function.

Biochemical Analysis

Biochemical Properties

Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that this compound reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. This compound increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Preparation Methods

Phosphoramidon Disodium Salt is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the following steps :

Coupling of Amino Acids: The initial step involves the coupling of leucine and tryptophan to form a dipeptide.

Phosphorylation: The dipeptide is then phosphorylated to introduce the phosphoramidate group.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Phosphoramidon Disodium Salt undergoes various chemical reactions, including:

Inhibition of Metalloproteinases: It inhibits metalloproteinases by binding to the active site of the enzyme, preventing substrate access.

Hydrolysis: Mild hydrolysis of phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which is more active than phosphoramidon.

Common reagents and conditions used in these reactions include water, methanol, and DMSO as solvents . Major products formed from these reactions include phosphoryl-L-leucyl-L-tryptophan .

Scientific Research Applications

Phosphoramidon Disodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phosphoramidon Disodium Salt is unique in its ability to inhibit multiple metalloproteinases, including neprilysin and endothelin-converting enzyme . Similar compounds include:

Bestatin: An inhibitor of aminopeptidases.

Thiorphan: A specific inhibitor of neprilysin.

Captopril: An inhibitor of angiotensin-converting enzyme.

This compound stands out due to its broad-spectrum inhibition of metalloproteinases, making it a valuable tool in biochemical research .

Biological Activity

Phosphoramidon disodium salt is a potent inhibitor of metalloproteinases, particularly neutral endopeptidase (neprilysin) and endothelin converting enzyme (ECE). This compound has garnered significant attention due to its biological activities, particularly in the context of neurodegenerative diseases and cardiovascular health.

Chemical Structure and Properties

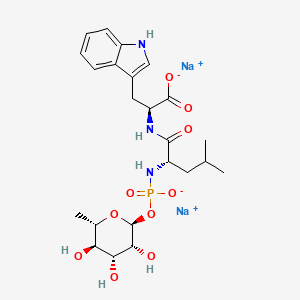

- Chemical Name : N-[N-[[(6-Deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan disodium salt

- Molecular Weight : 587.47 g/mol

- Purity : ≥95% (HPLC)

Phosphoramidon is derived from the bacterium Streptomyces tanashiensis and acts as a competitive inhibitor for several soluble zinc metalloproteases, particularly gluzincins, which include neprilysin and other related enzymes .

Phosphoramidon inhibits the activity of neprilysin, which plays a crucial role in the degradation of amyloid beta (Aβ) peptides. By blocking neprilysin, phosphoramidon increases Aβ levels in various rodent models, making it a compound of interest in Alzheimer's disease research. Additionally, it also inhibits ECE, which is involved in the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor .

Biological Effects

- Inhibition of Neprilysin :

-

Impact on Endothelin Levels :

- In porcine aortic endothelial cells, phosphoramidon inhibited the release of immunoreactive endothelin (IR-ET) by 10-20%, suggesting its role in modulating vascular responses through endothelin pathways . In vivo studies showed that it could inhibit the hypertensive effects induced by big ET-1 in anesthetized rats .

- Neuroprotective Properties :

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that phosphoramidon acts as a competitive inhibitor for ZMPSTE24, an integral membrane protein zinc metalloprotease, highlighting its broad-spectrum inhibitory effects across different metalloproteases .

- Research indicated that phosphoramidon can significantly alter the processing of amyloid precursor proteins, leading to abnormal amyloid processing linked to Alzheimer's disease pathology .

Properties

IUPAC Name |

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N3Na2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164204-38-0 | |

| Record name | Phosphoramidon disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORAMIDON DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phosphoramidon disodium typically used for in a research setting?

A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.

Q2: What is the significance of elastase activity in skin aging research?

A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.

Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?

A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.